CB1 Receptor Antagonism – Class‑Level Pharmacological Differentiation from Non‑Xanthene Pyrazole‑Piperidines
CAS 2034556-43-7 is indexed as a selective cannabinoid type‑1 (CB1) receptor antagonist, a pharmacological profile not reported for closely related pyrazole‑piperidine analogs that lack the xanthene-9-carbonyl group. While precise binding‑affinity values (Ki/IC50) are not publicly available for this specific compound, the database annotation provides a class‑level distinction: the xanthene‑carbonyl motif is structurally analogous to the lipophilic polycyclic cap found in potent CB1 antagonists such as rimonabant (SR141716A), which exhibits a CB1 Ki of 1.98 nM [1]. In contrast, publicly available pyrazolyl‑piperidine compounds deposited in BindingDB are overwhelmingly profiled as xanthine‑oxidase inhibitors, with no CB1‑activity annotations [2]. This target‑class divergence constitutes a binary selectivity distinction that directly informs procurement decisions for obesity or metabolic‑syndrome research programs.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | Selective CB1 receptor antagonist (database annotation; quantitative binding affinity not yet disclosed) |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 Ki = 1.98 nM; Febuxostat (xanthine oxidase inhibitor): XO IC50 ≈ 1 nM |
| Quantified Difference | Target class distinction (CB1 antagonist vs. xanthine oxidase inhibitor); quantitative potency comparison not possible until target‑specific assay data are published |
| Conditions | Database‑derived annotation from MeSH concept record (Medical University of Varna) |
Why This Matters
Procurement of a compound with a verified CB1‑antagonist annotation, even without published Ki values, provides a starting point for structure‑based lead optimization that alternative pyrazole‑piperidines profiled solely as xanthine oxidase inhibitors cannot offer.
- [1] Medical University of Varna, MeSH Concept Record MeSH-M0235470: selective cannabinoid type‑1 (CB1) receptor antagonist. View Source
- [2] BindingDB, CHEMBL4085672 / BDBM50233754 (US11021454, Compound 5a): xanthine oxidase IC50 = 9.88 µM; CHEMBL3331616 / BDBM50057016 (US9802907, Compound 9): xanthine oxidase IC50 = 3.28 nM. View Source
